Brevinin-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Brevinin-1 is a type of antimicrobial peptide found in the skin secretions of certain amphibians, particularly frogs. These peptides are part of the innate immune system and play a crucial role in protecting the organism from microbial infections. This compound peptides are known for their broad-spectrum antimicrobial activity, which includes antibacterial, antifungal, and antiviral properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Brevinin-1 peptides can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

Attachment of the first amino acid: to a solid resin.

Sequential addition of protected amino acids: using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection of the amino acid side chains: using trifluoroacetic acid (TFA).

Cleavage of the peptide from the resin: and purification using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Large-scale production of this compound peptides can be achieved through recombinant DNA technology. This involves inserting the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then purified using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Brevinin-1 peptides undergo various chemical reactions, including:

Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to enhance the peptide’s stability or activity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification.

Major Products:

Oxidized this compound: Contains methionine sulfoxide.

Reduced this compound: Contains free thiols.

Modified this compound: Contains substituted amino acids.

Applications De Recherche Scientifique

Brevinin-1 peptides have a wide range of scientific research applications:

Chemistry: Used as a model system for studying peptide-membrane interactions and peptide folding.

Biology: Investigated for their role in the innate immune system and their antimicrobial properties.

Medicine: Explored as potential therapeutic agents for treating infections, inflammation, and cancer. .

Industry: Potential use in developing new antimicrobial coatings and materials.

Mécanisme D'action

Brevinin-1 peptides exert their antimicrobial effects by disrupting the microbial cell membrane. They interact with the lipid bilayer, leading to membrane permeabilization and cell lysis. This process involves the formation of pores or channels in the membrane, which disrupts the cell’s integrity and leads to cell death . Additionally, this compound peptides can modulate the immune response by binding to lipopolysaccharides (LPS) and neutralizing their effects .

Comparaison Avec Des Composés Similaires

Brevinin-1 peptides belong to a larger family of antimicrobial peptides found in amphibians. Similar compounds include:

Brevinin-2: Known for its strong antibacterial and anticancer activities.

Esculentin-1 and Esculentin-2: Exhibits potent antimicrobial properties.

Japonicin-1 and Japonicin-2: Effective against a wide range of pathogens.

Nigrocin-2: Displays significant antimicrobial activity.

Palustrin-1 and Palustrin-2: Known for their broad-spectrum antimicrobial effects.

This compound is unique due to its specific amino acid sequence and structural properties, which contribute to its high thermal stability and potent antimicrobial activity .

Propriétés

IUPAC Name |

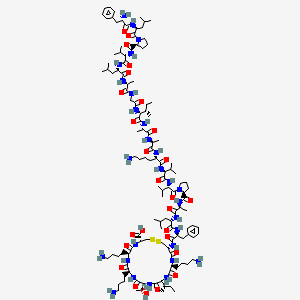

(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-7,10,19-tris(4-aminobutyl)-16-[(2S)-butan-2-yl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C121H202N28O26S2/c1-22-70(15)96(142-92(151)61-127-99(152)72(17)129-108(161)84(56-64(3)4)138-114(167)93(67(9)10)144-113(166)91-49-38-54-148(91)119(172)87(58-66(7)8)139-103(156)79(126)59-77-40-26-24-27-41-77)116(169)131-73(18)100(153)128-74(19)101(154)132-82(46-32-36-52-124)106(159)143-94(68(11)12)115(168)145-95(69(13)14)120(173)149-55-39-48-90(149)112(165)130-75(20)102(155)136-85(57-65(5)6)109(162)137-86(60-78-42-28-25-29-43-78)110(163)140-88-62-176-177-63-89(121(174)175)141-105(158)80(44-30-34-50-122)133-104(157)81(45-31-35-51-123)135-118(171)98(76(21)150)147-117(170)97(71(16)23-2)146-107(160)83(134-111(88)164)47-33-37-53-125/h24-29,40-43,64-76,79-91,93-98,150H,22-23,30-39,44-63,122-126H2,1-21H3,(H,127,152)(H,128,153)(H,129,161)(H,130,165)(H,131,169)(H,132,154)(H,133,157)(H,134,164)(H,135,171)(H,136,155)(H,137,162)(H,138,167)(H,139,156)(H,140,163)(H,141,158)(H,142,151)(H,143,159)(H,144,166)(H,145,168)(H,146,160)(H,147,170)(H,174,175)/t70-,71-,72-,73-,74-,75-,76+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,93-,94-,95-,96-,97-,98-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGDYQVEJJSZSQ-IMDMOUBVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N)C(=O)O)CCCCN)CCCCN)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N)C(=O)O)CCCCN)CCCCN)[C@@H](C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C121H202N28O26S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2529.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145963-49-1 |

Source

|

| Record name | brevinin-1 protein, Rana | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145963491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

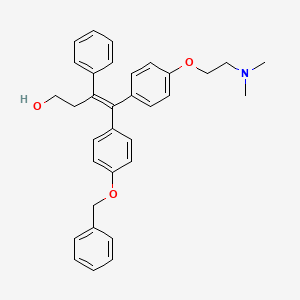

![(E)-gamma-[(4-Hydroxyphenyl)[4-(phenylmethoxy)phenyl]methylene]benzenepropanol](/img/structure/B586392.png)

![[3-Carboxy-2-(2-carboxypropanoyloxy)propyl]-trimethylazanium;chloride](/img/structure/B586393.png)